3-Benzylaniline

描述

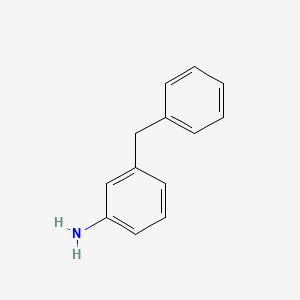

3-Benzylaniline (CAS: 61424-26-8) is a meta-substituted aniline derivative with a benzyl group (-CH₂C₆H₅) attached to the aromatic amine ring. Its molecular formula is C₁₃H₁₃N, and it serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The benzyl group enhances lipophilicity, influencing solubility and reactivity compared to unsubstituted aniline.

属性

IUPAC Name |

3-benzylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYMMTQDXHJALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976985 | |

| Record name | 3-Benzylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61424-26-8 | |

| Record name | 61424-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Benzylaniline can be synthesized through several methods. One common method involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out at elevated temperatures (90-95°C) with vigorous agitation. The product is then purified through distillation and crystallization .

Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 3-Benzylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are employed in substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted aromatic compounds.

科学研究应用

Medicinal Chemistry Applications

3-Benzylaniline has been investigated for its potential as an antimicrobial agent. A study highlighted the synthesis of N-benzylanilines, which demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism involves inhibiting bacterial fatty acid synthase, making it a promising scaffold for developing new antibiotics to combat antimicrobial resistance .

Case Study: Antibacterial Efficacy

- Compound Tested : 4k (a derivative of N-benzylaniline)

- Target Bacteria : MRSA

- Minimum Inhibitory Concentration (MIC) : 0.5 mg/L

- Findings : Effective in inhibiting biofilm formation and eradicating preformed biofilms .

Enzyme Inhibition

Research has also identified this compound as a potent inhibitor of lignostilbene-alpha,beta-dioxygenase, an enzyme involved in the oxidative cleavage of lignostilbene . This inhibition is relevant for applications in plant biochemistry and agricultural sciences, particularly in understanding pathways related to abscisic acid and vitamin A biosynthesis.

Case Study: Enzyme Inhibition

- Enzyme : Lignostilbene-alpha,beta-dioxygenase

- Inhibitor Concentration (IC50) :

- N-(4-Hydroxybenzylidene)-3-methoxyaniline: 0.3 µM

- N-(4-hydroxybenzyl)-3-methoxyaniline: 10 µM

- Implications : Potential applications in agricultural biochemistry and crop protection strategies .

Organic Synthesis Intermediate

In the realm of organic synthesis, this compound serves as a versatile intermediate for producing various pharmaceuticals and agrochemicals. It is utilized in synthesizing active pharmaceutical ingredients (APIs) and is integral to developing crop protection agents . Its ability to undergo further functionalization makes it valuable in synthetic chemistry.

Table: Applications of this compound in Organic Synthesis

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceuticals | Intermediate for APIs | Antihistamines, antidepressants |

| Agrochemicals | Synthesis of crop protection agents | Herbicides, insecticides |

| Dyes and Pigments | Used in the production of azo dyes | Textile dyes |

Material Science

In material science, derivatives of this compound are explored for their properties in coatings and polymers. As a building block for additives and solvents, it enhances the performance characteristics of coatings used in various industrial applications .

作用机制

The mechanism of action of 3-Benzylaniline involves its interaction with molecular targets through its amine and benzyl groups. These functional groups enable it to participate in various chemical reactions, influencing biological pathways and processes. For example, it can act as a nucleophile, attacking electron-deficient aromatic rings, leading to the formation of substituted aromatic compounds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 2- and 4-Benzylaniline

- 2-Benzylaniline (CAS: 28059-64-5) and 4-Benzylaniline (CAS: 1135-12-2) are ortho and para isomers, respectively.

- Reactivity : The position of the benzyl group significantly impacts electronic effects. In 3-Benzylaniline, the meta-substitution reduces steric hindrance compared to the ortho isomer, facilitating electrophilic substitution reactions.

- Applications : 4-Benzylaniline is used in dye synthesis due to its para-directing nature, while this compound’s meta-substitution is preferred in asymmetric catalysis .

Substituent Variants

- Electronic Effects :

Halogenated Derivatives

- 3-Bromo-N,N-diphenylaniline (CAS: 78600-33-6, C₁₈H₁₄BrN):

Heterocyclic Analogues

- 3-(1H-Benzimidazol-2-yl)aniline (CAS: 7596-74-9, C₁₃H₁₁N₃):

Key Research Findings

- Synthetic Applications :

- Thermodynamic Data :

- Biological Relevance :

- Derivatives like 3-Benzylindole (CAS: 16886-10-5) are studied for neuroprotective effects, though toxicity requires careful handling .

生物活性

3-Benzylaniline, also known as N-benzylaniline , is a compound with significant biological activity, particularly in the field of antimicrobial research. This article reviews its biological properties, mechanisms of action, and potential applications in medicine, supported by diverse studies and data.

- Chemical Formula : C₁₃H₁₃N

- Molecular Weight : 183.25 g/mol

- Boiling Point : 126 °C (2 mmHg)

- Melting Point : 48–52 °C

Antimicrobial Activity

This compound and its derivatives have been extensively studied for their antibacterial properties, especially against Gram-positive bacteria. Research indicates that these compounds can inhibit the fatty acid synthesis pathway, which is crucial for bacterial growth and survival.

Key Findings

-

Inhibition of Fatty Acid Synthesis :

- A study demonstrated that several N-benzylaniline derivatives exhibited moderate to strong antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.5 mg/L for some derivatives .

- The mechanism involves the inhibition of the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the fatty acid synthesis pathway. Compound 4k , a derivative of N-benzylaniline, showed an IC50 value of approximately 4 µM against FabI .

- Broad-Spectrum Activity :

- Structure-Activity Relationship (SAR) :

Case Study 1: Antibacterial Efficacy Against MRSA

A clinical study investigated the efficacy of a specific N-benzylaniline derivative against 19 clinical strains of MRSA. The results confirmed that all tested strains had an MIC ≤ 1 mg/L, supporting the compound's potential for treating resistant infections .

Case Study 2: Antitubercular Activity

In another investigation, a series of N-benzylaniline derivatives were synthesized and screened for their antimycobacterial activity. The most potent compounds showed MIC values comparable to established drugs like triclosan but with improved solubility profiles, making them promising candidates for further development .

Research Findings Summary Table

| Compound | Target Bacteria | MIC (mg/L) | Mechanism of Action |

|---|---|---|---|

| Compound 4k | S. aureus | 0.5 | Inhibition of FabI |

| Various Derivatives | Mycobacterium tuberculosis | 20-40 | Inhibition of fatty acid synthesis |

| Compound 4a | S. aureus, MRSA | ≤1 | Inhibition of FabI |

常见问题

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 3-Benzylaniline, and how can purity be ensured?

- Methodology : Common synthesis routes involve Friedel-Crafts alkylation of aniline derivatives with benzyl halides. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures).

- Quality Control : Confirm purity via melting point analysis (compare with literature values, e.g., CAS RN 3287-99-8 derivatives in ) and thin-layer chromatography (TLC). Cross-validate using NMR (¹H/¹³C) and IR spectroscopy to detect residual solvents or by-products .

- Safety : Follow protocols for handling aromatic amines (e.g., PPE, fume hoods) as outlined in safety data sheets ().

Q. Which analytical techniques are essential for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : Assign peaks using deuterated solvents (e.g., DMSO-d6) and reference spectral databases (Reaxys, SciFinder) for structural confirmation ( ).

- HPLC : Monitor purity with reverse-phase C18 columns (acetonitrile/water gradient) and UV detection (λ = 254 nm).

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to minimize by-products like N-benzylated isomers?

- Strategies :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to improve regioselectivity ().

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar media (toluene) for reaction efficiency.

- Kinetic Control : Lower reaction temperatures (0–5°C) to favor primary amine benzylation over secondary products .

Q. How should researchers resolve contradictions between experimental data and published literature on this compound’s reactivity?

- Approach :

- Reproducibility Checks : Replicate literature protocols exactly, noting deviations in solvent grades or catalyst purity ( ).

- Instrument Calibration : Verify NMR chemical shifts against internal standards (e.g., TMS) and cross-check HPLC retention times with authentic samples.

- Contextual Analysis : Consider differences in reaction scales or atmospheric conditions (e.g., moisture-sensitive steps) that may affect outcomes () .

Q. What computational tools can predict this compound’s physicochemical properties for mechanistic studies?

- Methods :

- DFT Calculations : Use Gaussian or ORCA to model electronic structures and reaction pathways (e.g., benzylation transition states).

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends ().

Q. How can researchers design experiments to investigate this compound’s potential in cross-disciplinary applications (e.g., catalysis or medicinal chemistry)?

- Framework :

- Biological Assays : Screen for antimicrobial activity using microdilution methods ( ).

- Material Science : Test coordination chemistry with transition metals (e.g., Pd or Cu) for catalytic applications via UV-vis titration.

Methodological and Reporting Considerations

Q. What strategies ensure comprehensive literature reviews on this compound’s derivatives?

- Database Utilization :

- SciFinder : Search by substructure (benzyl + aniline motifs) and filter by reaction type (e.g., alkylation).

- Reaxys : Extract physical property data (melting points, solubility) for comparative analysis ( ).

- Bias Mitigation : Include negative results (e.g., failed syntheses) to avoid publication bias ().

Q. How should researchers structure a discussion section when reporting conflicting spectral data for this compound?

- Guidelines :

- Contextualize Findings : Compare NMR shifts with analogous compounds (e.g., N-benzyl derivatives in ).

- Address Anomalies : Hypothesize solvent effects or paramagnetic impurities if peaks split unexpectedly ().

- Recommend Revisions : Propose revised synthetic protocols or advanced characterization (e.g., X-ray crystallography) in future work .

Q. What ethical practices are critical when disclosing anomalous results in this compound research?

- Transparency : Clearly document all experimental conditions (e.g., humidity, catalyst batches) to aid reproducibility ( ).

- Data Sharing : Deposit raw spectra in open-access repositories (e.g., Zenodo) and cite conflicting literature objectively () .

Tables for Quick Reference

Table 1 : Common Analytical Techniques for this compound

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H NMR | Structural confirmation | δ 6.8–7.5 ppm (aromatic protons) |

| HPLC | Purity analysis | Retention time: 8.2 min (C18, 60% acetonitrile) |

| EI-MS | Molecular ion | m/z 183 [M⁺] |

Table 2 : Synthesis Optimization Variables

| Variable | Impact | Example |

|---|---|---|

| Catalyst | Regioselectivity | AlCl₃ vs. FeCl₃ |

| Solvent | Reaction rate | DMF (polar) vs. toluene (non-polar) |

| Temperature | By-product formation | 0°C (kinetic control) vs. 25°C (thermodynamic) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。